8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents in oxidoreductase enzymes, which are crucial in various biological processes, including growth and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with 3,4-diaminobenzoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Xanthopterin: A naturally occurring pteridine derivative.
Uniqueness
8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-amino-1,3-dimethylbenzo[g]pteridine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-16-10-9(11(18)17(2)12(16)19)14-7-4-3-6(13)5-8(7)15-10/h3-5H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLHBGSNDGMZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC3=C(C=CC(=C3)N)N=C2C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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